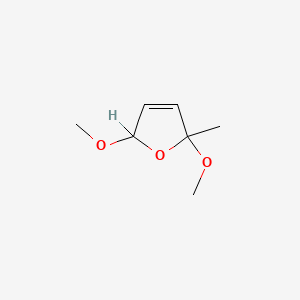

2,5-Dihydro-2,5-dimethoxy-2-methylfuran

説明

Contextual Significance of Furan (B31954) Derivatives in Organic and Medicinal Chemistry

Furan derivatives, a class of heterocyclic organic compounds, hold a significant position in the fields of organic and medicinal chemistry. researchgate.net The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a structural motif found in numerous natural products, including furanoflavonoids, furanolactones, and furanocoumarins. researchgate.net Its unique electronic properties and ability to participate in a variety of chemical reactions make it a valuable building block for the synthesis of complex molecules.

In medicinal chemistry, the incorporation of the furan nucleus is a widely employed strategy in drug discovery. researchgate.net Furan derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, antifungal, antitumor, and analgesic properties. wisdomlib.orgwisdomlib.orgutripoli.edu.ly The presence of the ether oxygen in the furan ring can enhance the pharmacokinetic properties of drug candidates by increasing polarity and the potential for hydrogen bonding, which can improve solubility and bioavailability. researchgate.net Consequently, many therapeutic agents across various clinical areas contain a furan moiety. utripoli.edu.ly

Overview of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran: A Key Intermediate in Advanced Synthesis

This compound is a crucial intermediate in organic synthesis, valued for its role as a precursor to a variety of functionalized compounds. This compound belongs to the class of 2,5-dihydrofurans, which are themselves important synthetic intermediates. The synthesis of 2,5-dihydrofurans can be achieved through various methods, including palladium-catalyzed asymmetric Mizoroki-Heck reactions and gold-catalyzed cyclization of propargylic alcohols. organic-chemistry.org

The title compound, specifically, can be synthesized from furan and methanol (B129727). One synthetic approach involves the reaction of furan with methanol and chlorine in the presence of an organic alkali and an initiator. google.com This process can be optimized to achieve high yields, making the intermediate readily accessible for further transformations. google.comchemicalbook.com Another method involves an electrochemical process where furan is oxidized and methanol is reduced in a thin layer flow cell, a method noted for its high chemical yield. researchgate.net

The utility of this compound lies in its ability to act as a masked dialdehyde (B1249045). Upon treatment with acid, it can be hydrolyzed to generate a 1,4-dicarbonyl compound, which can then be used in a variety of subsequent reactions to build more complex molecular architectures. jlu.edu.cn This reactivity makes it a valuable tool in the synthesis of natural products and other biologically active molecules. For instance, 2,5-dimethoxy-dihydrofuran is an intermediate in the synthesis of the anticholinergic agent atropine sulfate. google.com

The structural and reactive properties of this compound are summarized in the table below.

| Property | Data |

| IUPAC Name | 2,5-dimethoxy-2-methyl-2,5-dihydrofuran |

| Molecular Formula | C7H12O3 |

| Key Functional Groups | Dihydrofuran ring, Two methoxy (B1213986) groups, One methyl group |

| Primary Synthetic Utility | Masked 1,4-dicarbonyl compound, Intermediate in complex molecule synthesis |

The cationic polymerization of the related compound cis, trans-2,5-dihydro-2,5-dimethoxy furan (DHMF) has been studied, indicating that these dihydrofuran derivatives can also serve as monomers for the creation of novel polymeric materials. tubitak.gov.tr This highlights the versatility of this class of compounds in both small molecule synthesis and materials science.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,5-dimethoxy-5-methyl-2H-furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(9-3)5-4-6(8-2)10-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODARVONGEVVSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC(O1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885203 | |

| Record name | Furan, 2,5-dihydro-2,5-dimethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22414-24-0 | |

| Record name | 2,5-Dihydro-2,5-dimethoxy-2-methylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22414-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan, 2,5-dihydro-2,5-dimethoxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022414240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2,5-dihydro-2,5-dimethoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 2,5-dihydro-2,5-dimethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydro-2,5-dimethoxy-2-methylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Dihydro 2,5 Dimethoxy 2 Methylfuran

Electrochemical Synthesis Pathways and Mechanistic Considerations

Electrochemical methods provide a valuable and environmentally benign alternative for the synthesis of 2,5-dihydro-2,5-dimethoxy-2-methylfuran, avoiding the need for harsh chemical oxidants. These processes involve the anodic oxidation of a furan (B31954) precursor in a methanolic solution, often with a supporting electrolyte to facilitate charge transport.

Anodic Oxidation of Furan Precursors

The core of the electrochemical synthesis is the anodic oxidation of a suitable furan precursor, in this case, 2-methylfuran (B129897). While direct experimental data for the anodic oxidation of 2-methylfuran to this compound is not extensively detailed in the reviewed literature, the mechanism can be inferred from the well-documented electrochemical oxidation of furan and its other derivatives, such as 2,5-dimethylfuran.

The process is initiated by the oxidation of the furan ring at the anode, leading to the formation of a radical cation. This reactive intermediate is then attacked by a nucleophile present in the solution, which in this case is the methoxide ion derived from the methanol (B129727) solvent. This is followed by a second electron transfer and a subsequent attack by another methoxide ion to yield the final 2,5-dimethoxy-2,5-dihydrofuran (B146672) product. The electrochemical oxidation of 2,5-dimethylfuran has been successfully performed at a platinum anode to yield 2,5-dimethyl-2,5-dimethoxydihydrofuran.

Influence of Electrolyte Systems and Reaction Conditions on Yield and Selectivity

The choice of electrolyte and the reaction conditions play a crucial role in determining the efficiency and selectivity of the electrochemical synthesis. The supporting electrolyte is essential for ensuring the conductivity of the solution, but it can also influence the course of the reaction.

For instance, in the electrochemical oxidation of 2,5-dimethylfuran, the use of sodium methoxide as the electrolyte resulted in a very low yield of the byproduct 2,5-bis(methoxymethyl)furan. However, when ammonium nitrate was used as the electrolyte, the yield of this byproduct was appreciably higher. This indicates that the nature of the electrolyte can direct the reaction towards different products.

Furthermore, advancements in electrochemical reactor design have enabled synthesis without the intentional addition of a supporting electrolyte. jlu.edu.cn Thin-layer flow cells with a very small interelectrode distance can be employed to overcome the low conductivity of the organic solvent, leading to high product yields. jlu.edu.cn In the case of the electrochemical synthesis of 2,5-dimethoxy-2,5-dihydrofuran from furan, a yield of up to 98% has been achieved in such a system. jlu.edu.cn

| Precursor | Electrolyte | Key Observation |

| 2,5-Dimethylfuran | Sodium Methoxide | Very low yield of 2,5-bis(methoxymethyl)furan byproduct. |

| 2,5-Dimethylfuran | Ammonium Nitrate | Appreciably higher yield of 2,5-bis(methoxymethyl)furan byproduct. |

| Furan | None (in thin-layer flow cell) | High yield (98%) of 2,5-dimethoxy-2,5-dihydrofuran. jlu.edu.cn |

Application of Ceramic Electrochemical Microreactors in Synthesis

Ceramic electrochemical microreactors represent a promising technology for the electrosynthesis of fine chemicals. These microreactors offer advantages such as high surface-area-to-volume ratios, precise control over reaction parameters, and the ability to work with small amounts of reagents. While the direct application of ceramic electrochemical microreactors for the synthesis of this compound has not been specifically reported, their use in the methoxylation of other furan derivatives, such as methyl-2-furoate, has been demonstrated, showcasing their potential for this class of reactions.

Chemical Synthesis Routes from Furanic Starting Materials

Traditional chemical synthesis provides alternative pathways to this compound, primarily through the oxidation of 2-methylfuran in the presence of methanol.

Oxidative Transformations and Reagent Specificity

The chemical synthesis of 2,5-dimethoxydihydrofurans typically involves the use of an oxidizing agent in a methanolic solution. A common method for the synthesis of the related compound, 2,5-dimethyl-2,5-dimethoxydihydrofuran, involves the use of bromine in methanol in the presence of a base like sodium carbonate. Similarly, the synthesis of 2,5-dimethoxy-2,5-dihydrofuran from furan can be achieved by reacting it with bromine in methanol. researchgate.netresearchgate.net

Another approach involves the use of chlorine as the oxidizing agent. A patented method describes the synthesis of 2,5-dimethoxy-2,5-dihydrofuran by reacting furan with chlorine in methanol in the presence of sodium carbonate and a phase-transfer catalyst. google.com This method is reported to be a one-step continuous fixed-bed catalytic reaction that can reduce production costs.

| Furan Precursor | Oxidizing Agent | Base/Catalyst |

| 2,5-Dimethylfuran | Bromine | Sodium Carbonate |

| Furan | Bromine | Not specified in some sources researchgate.netresearchgate.net |

| Furan | Chlorine | Sodium Carbonate / Phase-transfer catalyst google.com |

Stereochemical Control and Isomer Separation in Synthesis

The synthesis of this compound results in the formation of a mixture of cis and trans isomers due to the creation of two stereocenters at the C2 and C5 positions of the dihydrofuran ring. The stereochemical outcome of the reaction can be influenced by the synthetic method employed.

In the case of the chemical and electrochemical oxidation of 2,5-dimethylfuran, both methods were found to produce a nearly 50:50 mixture of the cis and trans isomers of 2,5-dimethyl-2,5-dimethoxydihydrofuran, within experimental error. It is plausible that the synthesis of this compound would yield a similar isomeric mixture. The separation of these isomers can be challenging and may require techniques such as preparative vapor phase chromatography (VPC).

Comparative Analysis of Synthetic Efficiency and Scalability

Chemical Synthesis:

Traditional chemical synthesis often involves the halogenation of furan in the presence of methanol. One documented method utilizes chlorine gas passed through a solution of furan, methanol, sodium carbonate, and a phase-transfer catalyst at low temperatures (-5 to 5°C). This batch process requires a reaction time of 10 hours and, following a multi-step work-up involving filtration, drying, and vacuum distillation, yields the product at 85.3%. chemicalbook.com Another approach employs bromine in methanol at very low temperatures (below -30°C). jlu.edu.cn While effective, these methods necessitate the handling of hazardous halogens like chlorine and bromine and require significant post-reaction purification to remove salts and catalysts. The batch nature of these processes and the need for precise temperature control can present challenges for large-scale industrial production.

Electrochemical Synthesis:

Electrochemical methods offer a more environmentally benign and highly efficient alternative. A notable example is the self-supported paired electrosynthesis in a thin-layer flow cell. This technique achieves the oxidation of furan and the reduction of methanol simultaneously without the need for a supporting electrolyte, which simplifies the reaction mixture and reduces costs. researchgate.net This process can attain a maximum chemical yield of 98% and delivers a pure product that does not require further work-up. researchgate.net The elimination of electrolytes and toxic reagents like lead (IV) salts, which are used in some chemical syntheses, enhances the green credentials of this method. researchgate.net The use of a flow cell also suggests good scalability, allowing for continuous production. While the current efficiency is reported at 60%, the high product yield and purity are significant advantages. researchgate.net Conventional electrochemical cells have also been used, yielding 80-85%, but the microcell flow reactor demonstrates superior performance. researchgate.net

Continuous Fixed-Bed Catalytic Synthesis:

For industrial-scale synthesis, continuous processes are often favored. A method utilizing a continuous fixed-bed catalytic reaction has been developed to address the limitations of batch processes. google.com This approach uses furan and methanol as raw materials with chlorine and an organic alkali, passed through a fixed-bed reactor containing a Ti, V, Fe, or Si series catalyst. google.com This method is reported to significantly increase the furan conversion rate, reduce side reactions, and shorten the material contact time. google.com A key advantage highlighted is the solution to the problem of reaction heat dissipation, a common challenge in scaling up exothermic reactions. google.com This process is claimed to reduce the comprehensive production cost by approximately 30%, indicating high efficiency and excellent scalability. google.com

Comparative Summary:

The electrochemical flow cell method demonstrates the highest reported yield and product purity, coupled with significant environmental benefits. The continuous fixed-bed catalytic method appears to be the most promising for large-scale, cost-effective industrial production, emphasizing process efficiency and safety. Traditional chemical methods, while achieving respectable yields, are hampered by the use of hazardous materials, longer reaction times, and more complex purification procedures, making them less favorable from both an environmental and scalability perspective.

The following table provides a comparative overview of these synthetic methodologies:

| Parameter | Chemical Synthesis (Chlorination) | Electrochemical Synthesis (Flow Cell) | Continuous Fixed-Bed Catalysis |

| Reported Yield | 85.3% chemicalbook.com | 98% researchgate.net | High conversion rate, specific yield not stated google.com |

| Reaction Time | 10 hours chemicalbook.com | Single pass through flow cell researchgate.net | Shortened material contact time google.com |

| Key Reagents | Furan, Methanol, Chlorine, Na₂CO₃ chemicalbook.com | Furan, Methanol researchgate.net | Furan, Methanol, Chlorine, Organic Alkali google.com |

| Catalyst | Phase-transfer catalyst chemicalbook.com | None (Electrochemical) researchgate.net | Ti, V, Fe, Si series catalysts google.com |

| Temperature | -5 to 5°C chemicalbook.com | Not specified | 70-120°C google.com |

| Scalability | Moderate (Batch process) | Good (Continuous flow) | Excellent (Continuous fixed-bed) |

| Key Advantages | Established methodology | High yield and purity, No work-up, Environmentally friendly researchgate.net | Reduced cost (~30%), Reduced side reactions, Continuous production google.com |

| Key Disadvantages | Use of hazardous chlorine, Long reaction time, Multi-step work-up chemicalbook.com | Requires specialized electrochemical equipment | Higher initial capital investment for reactor |

Reactivity and Transformation Mechanisms of 2,5 Dihydro 2,5 Dimethoxy 2 Methylfuran

Acid-Catalyzed Hydrolysis and Ring-Opening Reactions

The principal reaction of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran is its acid-catalyzed hydrolysis, which results in the opening of the heterocyclic ring. This process transforms the cyclic acetal (B89532) structure into a linear dicarbonyl compound, providing a synthetically useful intermediate that is otherwise difficult to handle or store directly. This hydrolysis is analogous to the reaction of the related compound, 2,5-dimethoxy-2,5-dihydrofuran (B146672), which is used to generate dialdehydes in situ. jlu.edu.cnrsc.org

Under acidic conditions, this compound (DHDMMF) undergoes hydrolysis to form the highly reactive α,β-unsaturated keto-aldehyde, 3-acetylacrolein (AcA), also known as 4-oxopent-2-enal. nih.govnih.govresearchgate.net This transformation is a key step in studies investigating the biological reactivity of 2-methylfuran (B129897) metabolites, as AcA is a known metabolite formed via cytochrome P450 oxidation. nih.govnih.govresearchgate.netacs.org The generation of AcA from DHDMMF provides a convenient method for synthesizing this reactive intermediate for experimental purposes, such as studying its interactions with biomolecules like DNA. nih.govnih.govacs.org The reaction proceeds by the acid-catalyzed cleavage of the two methoxy (B1213986) groups and subsequent ring-opening. nih.govacs.org This hydrolytic approach is also analogous to the acid-catalyzed retro-Paal-Knorr reaction observed in other 5-methylfuran-2-yl derivatives, which yields 2,5-dioxopentanyl structures. nih.gov

Table 1: Experimental Conditions for Acid-Catalyzed Hydrolysis of DHDMMF

| Reactant | Acid Catalyst | Temperature | Duration | Product | Reference |

|---|---|---|---|---|---|

| This compound (DHDMMF) | 3% Acetic Acid | 37 °C | 1 hour | 3-Acetylacrolein (AcA) | acs.org |

| DHDMMF with 2'-Deoxyadenosine | 3% Acetic Acid, then 100% Acetic Acid | 37 °C | 34 hours total | dA-AcA adduct | acs.org |

| DHDMMF with 2'-Deoxycytosine | 3% Acetic Acid, then 100% Acetic Acid | 40 °C | 34 hours total | dC-AcA adduct | acs.org |

The hydrolytic pathway of furan (B31954) derivatives is a subject of detailed kinetic investigation. While specific kinetic data for this compound is not extensively detailed in the provided context, studies on analogous systems provide insight. For instance, the hydrolysis of a 5-methylfuran-2-yl derivative to a 2,5-dione in a DNA-templated reaction showed a half-life of 11.9 minutes, with 70% conversion in under 30 minutes, eventually reaching an 80% plateau. nih.gov The mechanism involves the protonation of an oxygen atom, followed by the departure of a methoxy group and subsequent attack by water, leading to a hemiacetal intermediate which then opens to reveal the carbonyl functionalities. Theoretical studies on related furan compounds, such as 5-methyl-2-ethylfuran, investigate decomposition pathways and reaction kinetics, highlighting that the stability and reactivity are crucial for understanding their chemical behavior. mdpi.com

Subsequent Reactions of Derived Intermediates

The primary intermediate formed from the hydrolysis, 3-acetylacrolein, is a versatile precursor for the synthesis of various heterocyclic compounds due to its bifunctional nature as an α,β-unsaturated carbonyl system.

Furanic compounds and their derivatives are well-known participants in cycloaddition reactions. nih.gov The intermediates derived from this compound, namely 1,4-dicarbonyl species like 3-acetylacrolein, are prime candidates for cyclization. researchgate.net A general and powerful method for forming five-membered heterocycles is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of a 1,3-dipole (like an azide (B81097) or nitrone) with a dipolarophile (like an alkene or alkyne). organic-chemistry.orguchicago.edu These reactions are concerted, pericyclic shifts that produce a high degree of structural complexity in a single step. nih.govorganic-chemistry.org For example, azides readily undergo cycloaddition with alkynes to form stable, aromatic 1,2,3-triazole rings. youtube.com

The 1,4-dicarbonyl structure of the ring-opened intermediates is perfectly suited for condensation reactions with dinucleophiles to form six-membered heterocycles. A prominent example is the reaction with hydrazine (B178648) and its derivatives to form pyridazines. nih.govresearchgate.net Research has shown that 2,5-diones, generated from the hydrolysis of furan precursors, react with hydrazine nucleophiles to yield pyridazinium adducts. nih.gov This reaction proceeds through the initial formation of a dihydropyridazine (B8628806) derivative, which is then oxidized to the final aromatic pyridazine (B1198779) structure. nih.gov Furthermore, furan-containing precursors can be used to synthesize isoxazoles and subsequently isoxazolopyridazines. tandfonline.com For instance, an enaminone derived from a furan-containing pyrazole (B372694) reacts with hydroximoyl chlorides to form isoxazole (B147169) derivatives, which can then be treated with hydrazine to yield isoxazolopyridazines. tandfonline.com

Table 2: Heterocyclic Skeletons from Furan-Derived Intermediates

| Intermediate Type | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| 2,5-Dione | Hydrazine | Pyridazine | nih.gov |

| Alkynediol | Hydrazine (in situ cyclization) | Pyridazine | researchgate.net |

| Enaminone (from furan precursor) | Hydroximoyl Chlorides | Isoxazole | tandfonline.com |

| Isoxazole (from furan precursor) | Hydrazine | Isoxazolopyridazine | tandfonline.com |

Electrophilic and Nucleophilic Reaction Potentials

The hydrolysis of this compound unlocks significant electrophilic potential by generating 3-acetylacrolein. As an α,β-unsaturated carbonyl compound, AcA possesses multiple electrophilic sites that are susceptible to nucleophilic attack. Nucleophiles can attack the carbonyl carbon of the aldehyde or the ketone, as well as the β-carbon via Michael addition. This high reactivity has been demonstrated in studies where AcA reacts with the nucleophilic sites on DNA bases (2'-deoxyadenosine, 2'-deoxyguanosine, and 2'-deoxycytosine) to form DNA adducts. nih.govnih.gov Similarly, it reacts with nucleophilic amino acids. researchgate.net The dialdehyde (B1249045) groups generated from the hydrolysis of the related 2,5-dimethoxy-2,5-dihydrofuran react with amine groups on chitosan (B1678972) to form imine linkages, further illustrating the potent electrophilic nature of these intermediates. rsc.org

Derivatization and Functionalization Strategies Involving 2,5 Dihydro 2,5 Dimethoxy 2 Methylfuran

Synthesis of Novel Furanic Adducts and Conjugates

The furan (B31954) ring is a fundamental scaffold for a multitude of heterocyclic compounds, many of which exhibit significant biological activity. 2,5-Dihydro-2,5-dimethoxyfuran serves as a potent C4 synthon for creating substituted 2(5H)-furanone derivatives. researchgate.net The reaction conditions can be manipulated to produce different classes of complex and biologically relevant compounds in a single step with high yields. researchgate.net For instance, reacting the commercially available 2,5-dimethoxy derivative with various alcohols can yield 2-methoxy-5-alkoxy-2,5-dihydrofurans. researchgate.net

The synthesis of novel 2,5-dihydrofuran (B41785) derivatives has been achieved through methods like metal-catalyzed [3+2] cycloaddition reactions. nih.gov This strategy has been employed to create a series of new derivatives that have been evaluated for potential anticancer activities. nih.gov Furthermore, DMDF can be used to synthesize furan-based diisocyanates, which are important monomers for polymers, through a green and safe chemical route starting from biomass-derived 5-hydroxymethylfurfural. rsc.org The versatility of the dihydrofuran structure is also demonstrated in its use for synthesizing various 2,5-disubstituted furan derivatives through different catalytic processes. organic-chemistry.orgresearchgate.net

The generation of adducts extends to reactions with silyloxyfurans. For example, 2,5-dimethoxy-2,5-dihydrofuran (B146672) can be used to generate 2-trimethylsilyloxyfuran (TMSOF) in situ, which then effectively adds to other molecules to form butenolide adducts. researchgate.net

Applications as a Versatile Building Block in Complex Organic Synthesis

2,5-Dihydro-2,5-dimethoxyfuran and its derivatives are recognized as crucial intermediates in organic synthesis. jlu.edu.cn They can function as a dialdehyde (B1249045) equivalent when treated with an acid, a property that is highly useful in constructing complex molecular architectures. jlu.edu.cn This reactivity makes it a valuable building block for synthesizing dihydro- and tetrahydro-furan moieties found in many biologically interesting structures. researchgate.net

An improved preparation method involves the reduction of 2,5-dihydro-2,5-dimethoxyfuran to 2,5-dimethoxy-tetrahydrofuran using a Mg-MeOH/Pd-C reducing agent at room temperature and atmospheric pressure, achieving a 90% yield without the need for high-pressure hydrogenation equipment. jlu.edu.cn This product, 2,5-dimethoxy-tetrahydrofuran, is also a key intermediate that serves as a dialdehyde in situ upon acid treatment. jlu.edu.cn The synthesis of the starting material, 2,5-dihydro-2,5-dimethoxyfuran, has also been refined from earlier procedures by using dimethylamine (B145610) to neutralize the acid during the reaction. jlu.edu.cn

The utility of DMDF as a synthon is highlighted in its ability to participate in [3+2] cycloaddition reactions, providing an efficient route to 5-alkyl substituted 2(5H)-furanones. researchgate.net Its role as a synthetic equivalent of 2(5H)-furanone makes it a key C4 synthon for preparing a variety of 5-substituted-2(5H)-furanone derivatives. researchgate.net

Crosslinking Reactions for Polymer and Material Fabrication

A significant application of 2,5-dihydro-2,5-dimethoxyfuran is in the crosslinking of polymers to create advanced materials with enhanced properties. It is particularly effective as a crosslinking agent for biopolymers like chitosan (B1678972). rsc.orgresearchgate.net The crosslinking process improves the mechanical strength and chemical stability of the resulting materials, making them suitable for biomedical applications. nih.gov

The crosslinking mechanism involves the temperature- and acid-controlled activation of DMDF. researchgate.net In an acidic medium, DMDF hydrolyzes to form dialdehyde groups, which are chemically similar to glutaraldehyde. These aldehyde groups can then react with primary amine groups present in polymers like chitosan to form stable covalent bonds. researchgate.net

The crosslinking of chitosan with 2,5-dihydro-2,5-dimethoxyfuran proceeds through the formation of imine linkages, also known as Schiff bases. rsc.orgresearchgate.net This reaction occurs between the free amine groups (-NH₂) of the glucosamine (B1671600) units in the chitosan polymer and the dialdehyde groups generated from the hydrolysis of DMDF. rsc.orgresearchgate.net The reaction is typically carried out under acidic conditions (e.g., pH 2.2) and at an elevated temperature (e.g., 60 °C). rsc.orgresearchgate.net

The formation of the imine bond (-C=N-) can be confirmed using spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR). Evidence for the reaction includes the appearance of a characteristic imine vibration band (around 1630–1640 cm⁻¹) and a corresponding decrease in the intensity of the band associated with the primary amine group (-NH₂) of chitosan. redalyc.orgresearchgate.net While imine formation in aqueous solutions can have low yields, the process is significantly more efficient in hydrogels or solid-state films. researchgate.net

The covalent crosslinking of chitosan fibers with DMDF leads to significant improvements in their physicochemical and mechanical properties. rsc.org Compared to uncrosslinked chitosan, the crosslinked fibers exhibit improved tensile strength, stiffness, and hydrophobicity. rsc.orgresearchgate.net This enhancement in mechanical properties is attributed to the increased rigidity and reduced molecular mobility resulting from the formation of a stable, crosslinked polymer network. researchgate.net

Furthermore, the crosslinked materials show higher stability against enzymatic degradation, which is a crucial property for biomedical applications such as tissue engineering. rsc.orgresearchgate.net The altered surface characteristics and stability also lead to increased protein adsorption, which in turn facilitates better cellular adhesion and proliferation. rsc.orgresearchgate.net Studies have shown that these crosslinked chitosan scaffolds can promote bone regeneration and integrate well with host tissues, indicating their potential for use in medical implants and tissue engineering. rsc.org

The table below summarizes the enhanced properties of chitosan fibers after crosslinking with DMDF.

| Property | Observation | Reference |

| Tensile Strength | Increased | rsc.org, researchgate.net |

| Stiffness | Increased | rsc.org, researchgate.net |

| Hydrophobicity | Increased | rsc.org, researchgate.net |

| Enzymatic Degradation | Higher stability | rsc.org, researchgate.net |

| Cellular Adhesion | Facilitated | rsc.org, researchgate.net |

| Cellular Proliferation | Higher | rsc.org, researchgate.net |

| Molecular Mobility | Reduced | researchgate.net |

Spectroscopic and Analytical Characterization Methodologies in Research on 2,5 Dihydro 2,5 Dimethoxy 2 Methylfuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Compounds, Intermediates, and Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural determination of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran and its related compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework.

In the analysis of furan (B31954) derivatives, NMR is crucial for confirming the identity of synthetic intermediates and final products. chemicalpapers.com For instance, in the synthesis of 2,5-dimethoxy-tetrahydrofuran from 2,5-dihydro-2,5-dimethoxyfuran, ¹H and ¹³C NMR data confirm the successful reduction of the double bond. jlu.edu.cn The ¹H NMR spectrum of the resulting 2,5-dimethoxy-tetrahydrofuran shows characteristic signals for the methoxy (B1213986) groups (OCH₃) and the protons on the furan ring. jlu.edu.cn Specifically, the analysis of multiplet structures in the spectra allows for the determination of spin-spin coupling constants, which provides deeper insight into the molecule's conformational behavior. researchgate.net

Theoretical studies using Density Functional Theory (DFT) complement experimental findings by predicting chemical shifts. globalresearchonline.net For furan and its methyl derivatives, the presence of electron-donating methyl groups influences the shielding of protons on the furan ring. globalresearchonline.net This is observed experimentally where protons in 2-methylfuran (B129897) show more shielding compared to unsubstituted furan. globalresearchonline.net For this compound, specific signals corresponding to the methyl group at the C2 position, the two methoxy groups, and the vinyl protons can be expected and assigned based on established data for similar structures. chemicalbook.comuni.lu

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Furan Derivatives

This table is a composite based on data reported for related structures. Actual shifts for this compound may vary.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

| 2,5-Dihydrofuran (B41785) | ¹H | 5.89 | =CH | chemicalbook.com |

| ¹H | 4.63 | -CH₂- | chemicalbook.com | |

| 2,5-Dihydro-2,5-dimethoxyfuran | ¹³C | 130.14 (approx.) | C=C | chemicalbook.com |

| ¹³C | 103.83 (approx.) | CH-OMe | jlu.edu.cn | |

| ¹³C | 52.30 (approx.) | OCH₃ | jlu.edu.cn | |

| 2,5-Dimethoxy-tetrahydrofuran | ¹H | 4.89 | OCH₃ | jlu.edu.cn |

| ¹H | 6.24 | CH-OMe | jlu.edu.cn | |

| ¹H | 6.73 | -CH₂-CH₂- | jlu.edu.cn | |

| ¹³C | 103.83 | CH-OMe | jlu.edu.cn | |

| ¹³C | 52.30 | OCH₃ | jlu.edu.cn | |

| ¹³C | 27.20 | -CH₂-CH₂- | jlu.edu.cn |

Mass Spectrometry (MS) Techniques, including UPLC-ESI⁺-MS/MS, for Adduct Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound and to identify its adducts. When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for analyzing complex mixtures and elucidating the structures of unknown metabolites and reaction byproducts. nih.gov

The fragmentation patterns observed in MS are characteristic of a molecule's structure. For furan derivatives, these patterns are influenced by the nature and position of substituents on the ring. arkat-usa.org Studies on related compounds, such as ketamine analogues which also feature a cyclic structure, show that fragmentation often begins with α-cleavage of ring bonds, followed by the loss of small radicals or molecules like CO. mdpi.com For this compound, fragmentation would likely involve the loss of methoxy groups (·OCH₃) or the cleavage of the dihydrofuran ring.

In the context of "adductomics," MS-based methods are essential for identifying covalent adducts that can form between reactive molecules and proteins. nih.gov UPLC-ESI⁺-MS/MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) is particularly well-suited for this purpose, offering the accuracy and sensitivity needed to detect low-abundance adducts. nih.gov Predicted mass-to-charge ratios (m/z) for various adducts of this compound can be calculated to aid in their identification from complex biological or environmental samples. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) | Reference |

| [M+H]⁺ | 145.08592 | 125.5 | uni.lu |

| [M+Na]⁺ | 167.06786 | 134.5 | uni.lu |

| [M-H]⁻ | 143.07136 | 130.3 | uni.lu |

| [M+NH₄]⁺ | 162.11246 | 149.8 | uni.lu |

| [M+K]⁺ | 183.04180 | 136.2 | uni.lu |

| [M+H-H₂O]⁺ | 127.07590 | 121.8 | uni.lu |

| [M+HCOO]⁻ | 189.07684 | 149.9 | uni.lu |

Fourier-Transform Infrared (FTIR) Spectroscopy in Polymerization and Ring-Opening Studies

Fourier-Transform Infrared (FTIR) spectroscopy is a versatile and non-destructive technique used to identify functional groups and monitor chemical transformations, such as polymerization and ring-opening reactions, involving furan derivatives. pressbooks.pubnih.gov By measuring the absorption of infrared radiation by molecular vibrations, FTIR provides a chemical fingerprint of the sample. pressbooks.pub

In the study of furan-based polymers, FTIR is used to confirm the successful incorporation of furan moieties into the polymer backbone and to study the polymerization process itself. researchgate.net For example, the acid-catalyzed polymerization of furfuryl alcohol, a related furan compound, can be monitored using FTIR. nih.gov The spectra would show the disappearance of bands associated with the monomer and the appearance of new bands corresponding to the resulting polyfurfuryl alcohol structures, which can include linear chains and ring-opened γ-diketonic forms. nih.gov

When studying the ring-opening of this compound, FTIR can track the disappearance of characteristic furan ring vibrations and the emergence of peaks associated with new functional groups, such as carbonyls (C=O) or hydroxyls (O-H), depending on the reaction conditions. The C-O-C stretching vibrations of the ether and acetal (B89532) groups are also prominent features in the spectra of these compounds. The technique is valuable in both qualitative identification and, in some cases, quantitative analysis of the reaction progress. pressbooks.pubazom.com

Table 3: Characteristic FTIR Absorption Bands for Furan and Related Structures

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Moiety | Reference |

| 3200-3280 | C-H stretch | C-H in furan ring | globalresearchonline.net |

| 1435–1620 | C=C stretch | Aromatic rings (furan, catechol, etc.) | nih.gov |

| 1033-1414 | C-C stretch | Symmetric and asymmetric ring vibrations | globalresearchonline.net |

| ~1695 | C=O stretch | Ketone (from ring-opening or in derivatives) | mdpi.com |

| ~1026-1194 | C-O stretch | Ether linkages | st-andrews.ac.uk |

Chromatographic Methods (UPLC, HPLC) for Separation, Purification, and Quantitative Analysis of Reaction Products

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of this compound and its derivatives from complex reaction mixtures. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly powerful methods that separate components based on their differential partitioning between a mobile phase and a stationary phase. nih.gov

These methods are essential for isolating a desired product from starting materials, byproducts, and intermediates. For example, in the synthesis of phenylfuran derivatives, thin-layer chromatography (a related technique) was used to differentiate between starting materials, intermediates like alcohols, and the final thiocyanate (B1210189) products. chemicalpapers.comchemicalpapers.com The retention of each compound is influenced by factors such as polarity, which is affected by the nature and position of substituents on the furan ring. chemicalpapers.com

In quantitative analysis, the area under a chromatographic peak is proportional to the concentration of that specific component in the sample. This allows researchers to determine the yield of a reaction, assess the purity of a synthesized compound, and quantify the presence of specific furan derivatives in various matrices. nih.gov For instance, gas chromatography-mass spectrometry (GC-MS) methods have been developed for the simultaneous analysis and quantification of furan and ten of its derivatives, demonstrating the capability to resolve closely related isomers. nih.govmdpi.com UPLC offers even greater resolution and speed compared to traditional HPLC, making it ideal for analyzing the complex product mixtures often generated in synthetic organic chemistry.

Advanced Applications and Role As a Synthetic Precursor in Materials Science and Polymer Chemistry

Role in Polymerization Reactions of Dihydrofuran Derivatives

There is no specific information available in the reviewed literature regarding the polymerization of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran . In contrast, the non-methylated compound, 2,5-Dihydro-2,5-dimethoxyfuran (DHMF) , has been studied for its polymerization behavior. For instance, DHMF can undergo cationic polymerization initiated by agents like perchloric acid (HClO₄) in acetonitrile (B52724), proceeding via a ring-opening mechanism. researchgate.netrsc.orgresearchgate.netgoogle.com It has also been polymerized through constant current electrolysis. acarindex.com However, the specific influence of the 2-methyl group on these processes for the target compound has not been documented.

Electrochemical Initiation of Ring-Opening Polymerization

No studies were found that specifically investigate the electrochemical initiation of ring-opening polymerization for This compound . Research on the electrochemical polymerization of the related 2,5-Dihydro-2,5-dimethoxyfuran (DHMF) shows it can be polymerized via constant current electrolysis in a acetonitrile-sodium perchlorate (B79767) solvent-electrolyte system, with the polymer forming in the anolyte. acarindex.com The apparent activation energy for this process was calculated to be 37.2 kJ/mol. acarindex.com

Mechanistic Aspects of Cationic Polymerization

The mechanism of cationic polymerization for This compound is not described in the available scientific literature. For the analogous DHMF, cationic polymerization with HClO₄ in acetonitrile proceeds through a ring-opening pathway, as confirmed by FT-IR and ¹H-NMR analyses. researchgate.net

Influence of Reaction Parameters on Polymer Yield and Molecular Weight

Due to the absence of polymerization studies for This compound , there is no data on how reaction parameters affect its polymer yield and molecular weight. For the cationic polymerization of DHMF, it has been shown that the polymer yield increases with higher temperatures and greater concentrations of the initiator, HClO₄. researchgate.net The number average molecular weight (Mn) for the resulting poly(DHMF) has been calculated at approximately 2700 g/mol using cryoscopy. researchgate.net

Strategic Intermediate in the Production of Bio-based Chemicals and Building Blocks

While furan (B31954) derivatives, in general, are recognized as important bio-based platform chemicals, there is no specific information detailing the role of This compound as a strategic intermediate for bio-based chemicals. The related compound, 2,5-Dihydro-2,5-dimethoxyfuran , is noted as an important fine chemical intermediate. google.com For example, its hydrolysis can produce succinaldehyde, a valuable chemical building block. google.com

Development of Functional Materials and Bio-Scaffolds

There is no available research on the use of This compound in the development of functional materials or bio-scaffolds. However, the non-methylated analogue, 2,5-Dihydro-2,5-dimethoxyfuran , has been utilized as a crosslinking agent for chitosan (B1678972) fibers. organic-chemistry.org This crosslinking is achieved through the formation of imine linkages between the glucosamine (B1671600) units of chitosan and the dialdehyde (B1249045) groups generated from the furan derivative. organic-chemistry.org These crosslinked fibers have shown potential for bone tissue engineering applications due to improved tensile strength, enzymatic degradation stability, and enhanced cellular proliferation and adhesion. organic-chemistry.org

Theoretical and Computational Investigations of 2,5 Dihydro 2,5 Dimethoxy 2 Methylfuran and Its Reaction Intermediates

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms. For furan (B31954) derivatives, these studies can map out the potential energy surfaces of reactions, identify transition states, and predict the feasibility of different reaction pathways.

A primary reaction of interest involving 2,5-Dihydro-2,5-dimethoxy-2-methylfuran is its formation from the photooxidation of 2-methylfuran (B129897) in the presence of a sensitizer (B1316253) like Rose Bengal and methanol (B129727). This reaction proceeds via a [4+2] cycloaddition of singlet oxygen with the furan ring to form an unstable endoperoxide intermediate. researchgate.netrsc.org Subsequent reaction with methanol yields the more stable this compound.

Theoretical studies on analogous systems, such as the reaction of furan with singlet oxygen, have been performed to understand the energetics of this process. acs.org These studies help in understanding the Gibbs free energy of activation for the addition of singlet oxygen to the furan ring. acs.org The reaction mechanism for the formation of this compound can be postulated to proceed through similar intermediates.

Key Reaction Steps and Intermediates:

Singlet Oxygen Generation: A photosensitizer, such as Rose Bengal, absorbs light and transfers energy to ground-state triplet oxygen, generating highly reactive singlet oxygen (¹O₂). nih.govnih.gov

[4+2] Cycloaddition: The singlet oxygen undergoes a concerted [4+2] cycloaddition with 2-methylfuran to form a bicyclic endoperoxide intermediate.

Solvent Addition: The endoperoxide is highly reactive and is trapped by the solvent, methanol, in a two-step addition process to yield the final product, this compound.

Computational modeling of these steps for the specific substrate 2-methylfuran would involve locating the transition state for the cycloaddition and the subsequent methanol addition steps. Finding a transition state involves locating a first-order saddle point on the potential energy surface, which can be achieved using various algorithms. rowansci.com A frequency calculation is then essential to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. rowansci.comyoutube.com

| Parameter | Description |

| Reactants | 2-Methylfuran, Singlet Oxygen (¹O₂), Methanol (CH₃OH) |

| Intermediate | 2-Methyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dione (Endoperoxide) |

| Transition State 1 (TS1) | For the [4+2] cycloaddition of ¹O₂ to 2-methylfuran. |

| Transition State 2 (TS2) | For the nucleophilic attack of methanol on the endoperoxide. |

| Product | This compound |

This table outlines the key species involved in the formation of this compound.

DFT calculations on similar furan oxidation reactions have shown that the nature of substituents on the furan ring can significantly influence the activation barriers and the stability of intermediates. acs.org For instance, electron-donating groups are expected to lower the activation energy for the electrophilic attack of singlet oxygen.

Molecular Dynamics Simulations of Compound Stability and Reactivity

While quantum chemical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can be used to assess the conformational flexibility, stability, and solvent interactions of this compound.

MD simulations would involve placing the molecule in a simulation box with an explicit solvent, such as methanol or water, and solving Newton's equations of motion for all atoms in the system. This allows for the exploration of the conformational landscape and the identification of the most stable conformers.

Potential Research Questions Addressed by MD Simulations:

What are the preferred conformations of the dihydrofuran ring and the methoxy (B1213986) groups?

How does the solvent environment affect the stability and conformation of the molecule?

What is the nature of hydrogen bonding interactions between the molecule and protic solvents?

How does the dynamic behavior of the molecule influence its reactivity in subsequent reactions?

Due to the lack of specific MD simulation studies on this compound in the public domain, we can infer its likely behavior from general principles of conformational analysis and solvent effects on similar cyclic ethers. The presence of two stereocenters at the C2 and C5 positions leads to the possibility of cis and trans isomers, each with its own set of conformers. MD simulations would be crucial in determining the relative populations of these conformers at a given temperature.

Computational Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to aid in their experimental identification and characterization. DFT methods are widely used for the calculation of NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of ¹H and ¹³C NMR chemical shifts are highly valuable. These calculations are typically performed by first optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. By comparing the calculated shifts with experimental data, one can confirm the structure of the synthesized compound. For furan derivatives, it has been shown that calculated shielding constants are sensitive to substituent effects. researchgate.net

| Nucleus | Predicted Chemical Shift Range (ppm) (based on analogous structures) |

| ¹H (Methyl group on ring) | 1.4 - 1.6 |

| ¹H (Methoxy groups) | 3.2 - 3.5 |

| ¹H (Ring protons) | 5.8 - 6.2 |

| ¹³C (Methyl carbon) | 20 - 25 |

| ¹³C (Methoxy carbons) | 55 - 60 |

| ¹³C (Ring carbons C2/C5) | 105 - 115 |

| ¹³C (Ring carbons C3/C4) | 125 - 135 |

Note: These are estimated chemical shift ranges based on general values for similar structural motifs and are not from specific calculations on this compound.

Infrared (IR) Spectroscopy:

Computational methods can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. A frequency calculation on the optimized geometry of this compound would yield its theoretical IR spectrum. This would show characteristic peaks for C-H stretching, C-O stretching (from the ether and methoxy groups), and C=C stretching of the double bond within the dihydrofuran ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. For this compound, the main absorption would likely be due to the π → π* transition of the double bond in the dihydrofuran ring. The position of the absorption maximum (λ_max) would be influenced by the substituents on the ring.

Conclusion and Future Perspectives in 2,5 Dihydro 2,5 Dimethoxy 2 Methylfuran Research

Summary of Key Academic Research Findings and Contributions

The academic research landscape for 2,5-dihydro-2,5-dimethoxyfurans is primarily centered on their utility as versatile synthetic intermediates. The parent compound, 2,5-Dihydro-2,5-dimethoxyfuran, is well-established as a stable precursor to highly reactive species, which are then used in a variety of chemical transformations.

Key findings for the general class of 2,5-dihydro-2,5-dimethoxyfurans, which provide a foundation for understanding the methyl derivative, include:

Synthetic Equivalents: 2,5-Dimethoxy-2,5-dihydrofuran (B146672) is recognized as a synthetic equivalent for synthons like 2(5H)-furanone and 2-trimethylsilyloxyfuran, which are valuable four-carbon building blocks. acs.org This allows for the construction of complex, biologically relevant molecules in high yields. acs.org

Precursors to Dialdehydes: These compounds can serve as dialdehyde (B1249045) equivalents upon acid treatment, a crucial transformation in organic synthesis. jlu.edu.cn

Electrochemical Synthesis: Efficient and environmentally friendly electrochemical methods have been developed for the synthesis of 2,5-dimethoxy-2,5-dihydrofuran from furan (B31954) and methanol (B129727). researchgate.net These methods often proceed under mild conditions and can achieve high yields. researchgate.net

Crosslinking Agents: The dialdehyde functionality, unmasked from the dihydrofuran ring, can be used for crosslinking polymers. For instance, 2,5-dimethoxy-2,5-dihydrofuran has been employed to crosslink chitosan (B1678972) fibers, enhancing their mechanical properties and stability for applications in bone tissue engineering. acs.org

The presence of the 2-methyl group in 2,5-Dihydro-2,5-dimethoxy-2-methylfuran is expected to introduce several key differences:

Stereochemistry: The methyl group introduces a chiral center at the C2 position, which could be exploited in asymmetric synthesis to produce enantiomerically pure target molecules.

Reactivity: The electron-donating nature of the methyl group may influence the stability of cationic intermediates formed during acid-catalyzed reactions, potentially altering reaction rates and selectivity compared to the non-methylated analog.

Steric Hindrance: The methyl group will introduce steric bulk, which could direct the approach of nucleophiles and other reactants, leading to different regiochemical and stereochemical outcomes in its reactions.

While specific studies are limited, the established chemistry of the parent compound provides a strong framework for predicting the synthetic utility of this compound.

Table 1: Comparison of Physical Properties

| Property | This compound | 2,5-Dihydro-2,5-dimethoxyfuran |

|---|---|---|

| CAS Number | 22414-24-0 chemscene.com | 332-77-4 sigmaaldrich.com |

| Molecular Formula | C₇H₁₂O₃ chemscene.com | C₆H₁₀O₃ sigmaaldrich.com |

| Molecular Weight | 144.17 g/mol chemscene.com | 130.14 g/mol sigmaaldrich.com |

| Boiling Point | 46 °C at 10 mmHg chemicalbook.com | 160-162 °C sigmaaldrich.com |

| Density | 1.019 g/mL at 25 °C chemicalbook.com | 1.073 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.429 chemicalbook.com | n20/D 1.434 sigmaaldrich.com |

Emerging Research Avenues and Unresolved Mechanistic Questions

The field of furan chemistry is continually evolving, with several emerging areas of research where this compound could play a significant role. The primary unresolved questions surrounding this specific compound stem from the lack of dedicated studies on its reactivity and properties.

Emerging Research Avenues:

Electrocatalysis: The development of electrochemical methods for synthesizing substituted furans is a growing area. chemistryviews.org Investigating the electrochemical synthesis of this compound from 2-methylfuran (B129897) would be a logical and sustainable extension of the work done on the parent compound.

Asymmetric Catalysis: Given that the 2-methyl derivative is chiral, a significant research avenue would be the development of stereoselective syntheses of this compound. This could involve chiral catalysts or auxiliaries to produce enantiomerically enriched forms, which are highly valuable in pharmaceutical and fine chemical synthesis.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. Methods for preparing substituted dihydrofurans using these techniques are being developed and could be adapted for the synthesis of this compound. acs.org

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and control over reaction conditions. Applying flow chemistry to the synthesis and subsequent reactions of this compound could lead to more efficient and scalable processes.

Unresolved Mechanistic Questions:

Influence of the Methyl Group: The precise electronic and steric effects of the 2-methyl group on the stability of intermediates and the transition states of its reactions have not been mechanistically studied. A detailed investigation would be required to understand how it influences reaction kinetics and product distributions compared to the unsubstituted analog.

Diastereoselectivity in Reactions: For reactions involving the chiral center at C2, the factors controlling diastereoselectivity are unknown. Mechanistic studies, including computational modeling, could elucidate the preferred reaction pathways and help in designing more selective transformations.

Ring-Opening and Rearrangement Pathways: The behavior of this compound under various acidic or catalytic conditions is yet to be explored. Understanding its potential for ring-opening, rearrangement, and subsequent cyclization reactions is crucial for its application as a synthetic building block.

Future Directions in Synthetic Applications and Advanced Material Development

The future of this compound in research lies in its potential as a specialized building block in organic synthesis and as a monomer for advanced materials.

Future Directions in Synthetic Applications:

Natural Product Synthesis: Substituted tetrahydrofuran (B95107) and furan moieties are common motifs in a wide range of biologically active natural products. nih.gov this compound could serve as a key starting material for the stereoselective synthesis of such complex molecules.

Medicinal Chemistry: The furan nucleus is a pharmacologically important scaffold. scbt.com The development of new synthetic routes using this compound could lead to novel furan-based derivatives with potential therapeutic applications.

Combinatorial Chemistry: The ability to generate reactive intermediates from this compound under controlled conditions makes it a candidate for use in combinatorial chemistry libraries to rapidly generate a diverse range of small molecules for screening purposes.

Future Directions in Advanced Material Development:

Bio-based Polymers: Furan derivatives, often sourced from biomass, are considered key platform chemicals for the production of sustainable polymers. researchgate.net The ring-opening of this compound could yield monomers that can be polymerized to create novel polyesters, polyamides, or other functional polymers. The methyl group would be expected to influence the polymer's properties, such as its thermal stability, crystallinity, and solubility.

Crosslinked Materials and Hydrogels: Following the precedent set by its non-methylated analog, this compound could be used as a crosslinking agent for biopolymers like chitosan or other synthetic polymers. acs.org The resulting materials could have applications in drug delivery, tissue engineering, and smart materials.

Functional Coatings and Resins: Furfuryl alcohol, a related compound, is a primary component in furan resins. researchgate.net Investigating the incorporation of this compound or its derivatives into resin formulations could lead to new materials with tailored properties for coatings, adhesives, and composites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。